Dosulepin hydrochloride

Catalog No.
S621736
CAS No.
897-15-4
M.F
C19H22ClNS
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dosulepin hydrochloride

CAS Number

897-15-4

Product Name

Dosulepin hydrochloride

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H22ClNS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H

InChI Key

XUPZAARQDNSRJB-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Synonyms

Dosulepin, Dothiepin, Dothiepin Hydrochloride, Hydrochloride, Dothiepin, Prothiaden

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl

The exact mass of the compound Dosulepin hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Dibenzothiepins. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dosulepin hydrochloride (CAS 897-15-4) is a dibenzothiepin-derivative tricyclic antidepressant (TCA) and serotonin-norepinephrine reuptake inhibitor (SNRI) supplied as a highly water-soluble, crystalline salt [1]. Characterized by a pKa of 9.76 and a lipophilic profile (LogP 4.98), the compound is structurally distinguished by its sulfur-containing central seven-membered ring and a propylamine side chain [2]. In commercial and pharmacopeial grades, dosulepin hydrochloride is predominantly isolated as the trans (E) isomer, providing a highly stable and well-characterized baseline for advanced neuropharmacological research, analytical standard formulation, and complex API synthesis [3].

Substituting dosulepin hydrochloride with structurally adjacent TCAs like amitriptyline hydrochloride or doxepin hydrochloride fundamentally compromises experimental and synthetic integrity [1]. Amitriptyline lacks the central sulfur atom, rendering it incapable of undergoing S-oxidation; thus, it cannot serve as a precursor for sulfoxide or sulfone metabolites . Meanwhile, doxepin is typically supplied as an 85:15 mixture of E and Z isomers, introducing significant batch-to-batch variability in receptor binding selectivity [2]. Dosulepin hydrochloride’s unique dibenzothiepin core and high E-isomer enrichment (>94%) ensure specific metabolic pathways and reproducible assay performance that carbon- or oxygen-bridged analogs cannot replicate [3].

High E-Isomer Enrichment vs. Mixed-Isomer Analogs

In pharmacological and analytical applications, isomeric purity dictates target selectivity. Dosulepin hydrochloride is commercially formulated with a highly enriched E-isomer (trans) content, typically exhibiting ~94.4% to 95% E-isomer and only ~5.58% Z-isomer (cis) [1]. In contrast, the closest oxygen-bridged analog, doxepin hydrochloride, is standardly supplied as an 85:15 E:Z isomeric mixture [2]. This near 10% absolute increase in the dominant isomer for dosulepin minimizes off-target variability and eliminates the need for complex downstream chiral or isomeric separations [3].

Evidence DimensionE:Z Isomeric Ratio
Target Compound Data~94.4% E-isomer (trans)
Comparator Or BaselineDoxepin HCl (85% E-isomer mixture)
Quantified Difference~9.4% higher E-isomer purity
ConditionsStandard commercial and pharmacopeial API formulation

Ensures consistent receptor selectivity in in vitro assays and reduces purification overhead compared to mixed-isomer benchmarks.

Specificity for S-Oxidation Pathways

The presence of the sulfur atom in the dibenzothiepin ring of dosulepin hydrochloride provides a unique metabolic and degradation profile not shared by its carbon-bridged analog, amitriptyline. Under oxidative stress, dosulepin undergoes targeted S-oxidation to form dosulepin sulfoxide and dosulepin sulfone . Amitriptyline hydrochloride, lacking this sulfur atom, yields 0% S-oxidized products under identical conditions [1]. This qualitative absolute difference makes dosulepin the exclusive precursor for synthesizing thiepin-sulfoxide reference standards required for toxicological and environmental monitoring .

Evidence DimensionSusceptibility to central-ring sulfoxidation
Target Compound DataForms dosulepin sulfoxide and sulfone
Comparator Or BaselineAmitriptyline HCl (0% sulfoxidation)
Quantified DifferenceAbsolute qualitative difference (presence vs. absence of S-oxidation)
ConditionsOxidative stress assays / controlled chemical oxidation

Makes Dosulepin HCl the mandatory starting material for synthesizing thiepin-sulfoxide reference standards and studying sulfur-specific metabolic clearance.

Enhanced Lipophilicity for Membrane Permeability

The substitution of a carbon atom with a sulfur atom in the central ring significantly alters the physicochemical properties of the TCA scaffold. Dosulepin hydrochloride demonstrates a partition coefficient (LogP) of 4.98 [1]. In comparison, amitriptyline hydrochloride exhibits a lower LogP of 4.81, while imipramine sits lower still [2]. This +0.17 log unit increase in lipophilicity enhances the compound's ability to partition into lipid bilayers, directly influencing its membrane penetration kinetics and making it a superior structural template for designing highly lipophilic CNS agents [3].

Evidence DimensionPartition coefficient (LogP)
Target Compound DataLogP = 4.98
Comparator Or BaselineAmitriptyline HCl (LogP = 4.81)
Quantified Difference+0.17 log units higher lipophilicity
ConditionsStandard octanol-water partition models

The higher lipophilicity improves partitioning into lipid membranes, establishing it as a preferred scaffold for developing highly CNS-penetrant derivatives.

Synthesis of S-Oxide Analytical Reference Standards

Directly following from its unique susceptibility to central-ring sulfoxidation, dosulepin hydrochloride is the essential precursor for the controlled synthesis of dosulepin sulfoxide (EP Impurity A) and dosulepin sulfone (EP Impurity D) . These derivatives are critical for pharmaceutical quality control, stability-indicating HPLC method validation, and environmental water-monitoring panels [1].

High-Reproducibility SNRI Binding Assays

Because dosulepin hydrochloride is supplied with a highly enriched E-isomer profile (>94%) compared to the 85:15 mixture of doxepin, it is the preferred benchmark material for in vitro SERT and NET binding assays [2]. The high isomeric purity eliminates the confounding variable of differential isomer activity, ensuring stable, reproducible baseline data in neuropharmacological screening [3].

Scaffold for Highly Lipophilic CNS Drug Development

Leveraging its elevated LogP (4.98) relative to amitriptyline, the dibenzothiepin core of dosulepin hydrochloride serves as an optimal starting scaffold for medicinal chemistry programs focused on maximizing blood-brain barrier penetration [4]. It is particularly valuable when designing novel neurotherapeutics that require enhanced lipid membrane partitioning without sacrificing the tricyclic spatial geometry [5].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

331.1161486 g/mol

Monoisotopic Mass

331.1161486 g/mol

Heavy Atom Count

22

UNII

3H0042311V

Related CAS

113-53-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

25627-36-5
897-15-4

Wikipedia

Dothiepin hydrochloride

Dates

Last modified: 04-15-2024

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